4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidine ring linked through a pyrazin-2-yloxy moiety
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that pyrimidine derivatives have been employed in the design of structures in medicinal chemistry due to their diverse biological and pharmaceutical activities .
Biochemical Pathways
Similar pyrimidine derivatives have been shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
The molecular interactions of derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Analysis
Biochemical Properties
4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE results in the inhibition of the enzyme’s activity, which can affect neurotransmission and lead to various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of AchE by this compound can lead to altered neurotransmission, affecting neuronal communication and potentially leading to changes in behavior and cognitive functions . Additionally, this compound may impact oxidative stress levels within cells, influencing the production of reactive oxygen species (ROS) and affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with AchE involves binding to the enzyme’s active site, leading to enzyme inhibition . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. The elevated acetylcholine levels can enhance cholinergic signaling, affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on AchE over extended periods . Degradation of the compound can lead to a reduction in its efficacy, highlighting the importance of understanding its temporal dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AchE activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including behavioral changes and impaired motor function . These findings underscore the importance of determining the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may involve oxidative reactions, leading to the formation of metabolites that can influence its biological activity . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s efficacy and potential side effects, highlighting the importance of studying its distribution patterns.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group such as a halide.
Synthesis of the Pyrazin-2-yloxy Moiety: This involves the reaction of pyrazine with an appropriate alcohol derivative to form the pyrazin-2-yloxy group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazin-2-yloxy moiety with the piperidine ring and attaching this to the pyrimidine core through a series of nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring or the pyrazin-2-yloxy moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for probing biological systems.
Medicine
Medically, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility, stability, or bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-{4-[(pyridin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
- 4-methoxy-2-{4-[(quinolin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
- 4-methoxy-2-{4-[(benzofuran-2-yloxy)methyl]piperidin-1-yl}pyrimidine
Uniqueness
Compared to similar compounds, 4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to the presence of the pyrazin-2-yloxy moiety, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methoxy-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-21-13-2-5-18-15(19-13)20-8-3-12(4-9-20)11-22-14-10-16-6-7-17-14/h2,5-7,10,12H,3-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFXHNZTDFRYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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